1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone
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Overview
Description
1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is a complex organic compound featuring multiple pyrrolidinone and dibenzo crown ether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone involves multiple steps. The key steps include the formation of the dibenzo crown ether core and subsequent functionalization with pyrrolidinone groups. Typical reaction conditions involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone groups can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to modify the oxidation state of the nitrogen atoms.
Substitution: The aromatic rings in the dibenzo crown ether core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone groups would yield N-oxides, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry due to its multiple donor sites.
Biology: The compound may have potential as a molecular probe or drug candidate due to its unique structural features.
Medicine: Its ability to interact with biological molecules could make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is not well-understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups and structural complexity suggest that it could interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato complexes: These compounds also feature multiple donor sites and are used in coordination chemistry.
Indole derivatives: These compounds have diverse biological activities and are used in drug development.
Uniqueness
1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is unique due to its combination of pyrrolidinone and dibenzo crown ether moieties, which provide multiple functional sites for chemical reactions and interactions with biological molecules .
Properties
Molecular Formula |
C40H52N4O10 |
---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
1-[[12,24,25-tris[(2-oxopyrrolidin-1-yl)methyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C40H52N4O10/c45-37-5-1-9-41(37)25-29-21-33-34(22-30(29)26-42-10-2-6-38(42)46)52-18-14-50-16-20-54-36-24-32(28-44-12-4-8-40(44)48)31(27-43-11-3-7-39(43)47)23-35(36)53-19-15-49-13-17-51-33/h21-24H,1-20,25-28H2 |
InChI Key |
IBUCDZMFMLYCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC3=C(C=C2CN4CCCC4=O)OCCOCCOC5=C(C=C(C(=C5)CN6CCCC6=O)CN7CCCC7=O)OCCOCCO3 |
Origin of Product |
United States |
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